molecular formula C9H5BrFN B1376091 1-Bromo-5-fluoroisoquinoline CAS No. 1207448-30-3

1-Bromo-5-fluoroisoquinoline

Cat. No.: B1376091
CAS No.: 1207448-30-3
M. Wt: 226.04 g/mol
InChI Key: MMUXEDGAYKKLLM-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrFN and a molecular weight of 226.05 g/mol It is a derivative of isoquinoline, where the hydrogen atoms at positions 1 and 5 are substituted with bromine and fluorine, respectively

Future Directions

Fluorinated isoquinolines, including “1-Bromo-5-fluoroisoquinoline”, continue to attract attention due to their potential applications in pharmaceuticals and materials. Future research will likely focus on further developing synthetic methodologies and exploring new applications .

Biochemical Analysis

Biochemical Properties

1-Bromo-5-fluoroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been found to interact with certain proteins and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can result in either inhibition or activation of the target biomolecule, depending on the specific context. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings. These studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of careful dosage control when using this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a key role in the metabolism of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its biological activity and toxicity, making it important to understand these pathways for its effective use in research and therapy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. The localization of this compound can be influenced by targeting signals or post-translational modifications, which direct the compound to specific sites within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications .

Preparation Methods

The synthesis of 1-Bromo-5-fluoroisoquinoline can be achieved through several synthetic routes. One common method involves the bromination and fluorination of isoquinoline derivatives. For instance, the Pictet–Gams reaction, a variation of the Bischler–Napieralski reaction, can be used to introduce the bromine and fluorine atoms onto the isoquinoline ring . This reaction typically involves cyclization and aromatization steps, starting from N-[2-(2-fluorophenyl)-2-methoxyethyl]-2-phenylacetamide .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions is essential to achieve high yields and purity.

Chemical Reactions Analysis

1-Bromo-5-fluoroisoquinoline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds.

Comparison with Similar Compounds

1-Bromo-5-fluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated heterocycles.

Properties

IUPAC Name

1-bromo-5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUXEDGAYKKLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Br)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857367
Record name 1-Bromo-5-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207448-30-3
Record name 1-Bromo-5-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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